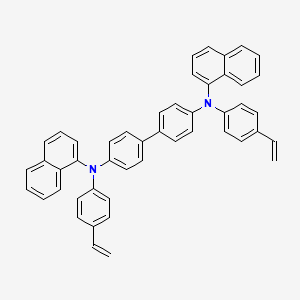
TFP-PEG4-biotinidase resistant biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La biotina resistente a biotinidasa TFP-PEG4 es un reactivo de biotinilación especializado que combina biotina con un éster de tetrafluorofenilo (TFP) y un espaciador de polietilenglicol (PEG). Este compuesto está diseñado para resistir la hidrólisis por biotinidasa, una enzima que normalmente escinde la biotina de proteínas y péptidos. El espaciador PEG imparte solubilidad en agua y reduce la unión no específica, lo que lo hace muy útil en diversas aplicaciones biotecnológicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la biotina resistente a biotinidasa TFP-PEG4 implica la conjugación del ácido biotinilo-2-aminobutírico con un éster TFP de un enlace PEG discreto. La reacción suele tener lugar en condiciones suaves, con el éster TFP reaccionando con grupos amino primarios para formar enlaces amida estables .
Métodos de producción industrial
La producción industrial de la biotina resistente a biotinidasa TFP-PEG4 sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica entonces mediante técnicas cromatográficas y se almacena en condiciones específicas para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
La biotina resistente a biotinidasa TFP-PEG4 se somete principalmente a reacciones de biotinilación, en las que reacciona con grupos amino primarios de proteínas y péptidos. El éster TFP es menos susceptible a la hidrólisis en comparación con los ésteres NHS, lo que lo hace más estable en medios acuosos .
Reactivos y condiciones comunes
Los reactivos comunes que se utilizan en estas reacciones son las aminas primarias y los tampones que mantienen un rango de pH de 7,5 a 8,5. Las condiciones de reacción suelen ser suaves, lo que garantiza que el proceso de biotinilación no desnaturalice las proteínas diana .
Principales productos formados
Los principales productos formados a partir de estas reacciones son proteínas y péptidos biotinilados, que conservan su actividad biológica y son resistentes a la escisión por biotinidasa .
Aplicaciones en la investigación científica
La biotina resistente a biotinidasa TFP-PEG4 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado en la síntesis de compuestos biotinilados para diversos ensayos y experimentos.
Biología: Facilita el etiquetado de proteínas y péptidos para su detección y purificación.
Medicina: Employed in diagnostic assays, such as ELISAs, where resistance to biotinidase is crucial.
Industria: Utilizado en la producción de reactivos y kits biotinilados para fines de investigación y diagnóstico
Aplicaciones Científicas De Investigación
TFP-PEG4-biotinidase resistant biotin has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays and experiments.
Biology: Facilitates the labeling of proteins and peptides for detection and purification.
Medicine: Employed in diagnostic assays, such as ELISAs, where resistance to biotinidase is crucial.
Industry: Utilized in the production of biotinylated reagents and kits for research and diagnostic purposes
Mecanismo De Acción
El mecanismo de acción de la biotina resistente a biotinidasa TFP-PEG4 implica la formación de enlaces amida estables entre el éster TFP y los grupos amino primarios de las moléculas diana. El espaciador PEG aumenta la solubilidad en agua y reduce la unión no específica, mientras que la modificación química de la biotina imparte resistencia a la escisión por biotinidasa sin reducir la fuerza de la unión biotina-avidina .
Comparación Con Compuestos Similares
Compuestos similares
NHS-PEG4-biotina: Similar en estructura pero utiliza un éster NHS en lugar de un éster TFP, lo que lo hace más susceptible a la hidrólisis.
Biotina-dPEG4-MAL: Utiliza un grupo maleimida para la biotinilación reactiva con tioles.
Biotina-dPEG11-MAL: Similar a Biotina-dPEG4-MAL pero con un espaciador PEG más largo
Singularidad
La biotina resistente a biotinidasa TFP-PEG4 es única debido a su resistencia a la escisión por biotinidasa y su estabilidad en medios acuosos. El éster TFP proporciona una alternativa más estable a los ésteres NHS, y el espaciador PEG aumenta la solubilidad y reduce la unión no específica .
Propiedades
Fórmula molecular |
C31H44F4N4O9S |
|---|---|
Peso molecular |
724.8 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H44F4N4O9S/c1-2-21(37-24(40)6-4-3-5-23-28-22(18-49-23)38-31(43)39-28)30(42)36-8-10-45-12-14-47-16-15-46-13-11-44-9-7-25(41)48-29-26(34)19(32)17-20(33)27(29)35/h17,21-23,28H,2-16,18H2,1H3,(H,36,42)(H,37,40)(H2,38,39,43) |
Clave InChI |
IOOKENPHEAMTTM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041135.png)

![N-[(E)-p-tolylmethyleneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B12041140.png)


![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12041158.png)
![(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide](/img/structure/B12041161.png)



![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041190.png)
![2-(2-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12041197.png)
